![molecular formula C20H19N3O3S B3008979 8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-25-6](/img/structure/B3008979.png)
8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
説明
This compound features an imidazo[1,2-c]quinazoline core with 8,9-dimethoxy substituents and a 5-[(3-methylbenzyl)sulfanyl] group. Its molecular formula is C₂₇H₂₅N₃O₃S (MW: 471.58 g/mol), and it is characterized by high purity (>90%) .
特性
IUPAC Name |
8,9-dimethoxy-5-[(3-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-5-4-6-13(7-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNECPPVRWVDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
8,9-Dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 672949-25-6) is a synthetic compound belonging to the imidazoquinazoline class, characterized by its unique molecular structure that includes methoxy and sulfanyl groups. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
The molecular formula of the compound is C20H19N3O3S, with a molar mass of 381.45 g/mol. The predicted density is approximately 1.34 g/cm³, and it has a boiling point of around 565.1 °C. The pKa value is estimated at -1.83, indicating its acidic nature .
Biological Activity Overview
Research on imidazoquinazolines has highlighted their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been studied for its potential as an α-glucosidase inhibitor, which is significant in managing type 2 diabetes mellitus by regulating blood glucose levels.
Inhibition of α-Glucosidase
Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines exhibit promising inhibitory activities against α-glucosidase. For instance, compounds synthesized with similar structural motifs showed IC50 values ranging from 12.44 μM to over 300 μM when tested against Saccharomyces cerevisiae α-glucosidase. These findings suggest that the presence of methoxy and sulfanyl groups enhances the inhibitory potency .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazoquinazoline derivatives:
-
Study on Antidiabetic Activity :
- A recent investigation synthesized several novel imidazo[1,2-c]quinazolines and assessed their α-glucosidase inhibition.
- The most potent derivatives demonstrated IC50 values significantly lower than that of acarbose (IC50 = 750 μM), indicating a potential for these compounds in diabetes management .
- Anticancer Potential :
- Antimicrobial Activity :
Summary Table of Biological Activities
Activity Type | Description | IC50 Values |
---|---|---|
α-Glucosidase Inhibition | Potent inhibitors for diabetes management | Ranges from 12.44 μM to 308.33 μM |
Anticancer Activity | Selective cytotoxicity against cancer cell lines | Varies by derivative |
Antimicrobial Activity | Effective against various bacterial strains | Specific values not universally reported |
科学的研究の応用
Introduction to 8,9-Dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
This compound is a complex organic compound with the molecular formula and CAS number 672949-25-6. This compound belongs to the imidazoquinazoline family and is characterized by its unique structural features, which include methoxy, sulfanyl, and benzyl groups. Its potential applications span various scientific fields, particularly in chemistry , biology , and medicine .
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural attributes allow researchers to explore new chemical reactions and mechanisms. The compound's reactivity can be harnessed for developing novel synthetic pathways, contributing to advancements in organic synthesis.
Biology
Biologically, this compound has shown promise as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research indicates that it may modulate specific molecular pathways, which is particularly relevant in the context of cancer treatment and other diseases.
Medicine
In medical research, this compound is being investigated for its potential anti-cancer , anti-inflammatory , and antimicrobial properties. Studies suggest that it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. This mechanism of action is crucial for its therapeutic potential in treating various malignancies.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of imidazoquinazoline compounds exhibit significant anti-cancer activity through the inhibition of specific kinases involved in tumor growth. The research highlighted the role of this compound as a lead compound for further development into anti-cancer drugs.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound. It was found to be effective against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. The study emphasized the need for further exploration into its mechanism of action and efficacy in clinical settings.
類似化合物との比較
Comparison with Structural Analogs
Core Structure Variations
Imidazo[1,2-c]quinazoline Derivatives
5a () : Lacks methoxy and benzyl groups. Structure: 5,6-dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one.
- 5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (): Simplest analog with methylsulfanyl at position 3. Molecular Formula: C₁₁H₉N₃OS (MW: 231.27 g/mol). Key Differences: No methoxy or benzyl groups; smaller substituent reduces bioavailability .
Heterocyclic-Fused Derivatives
Substituent Modifications
Sulfanyl Group Variations
- Example: C₂₂H₂₂FN₃O₃S (MW: 427.49 g/mol). Impact: Improved binding affinity to targets like kinases or GPCRs compared to non-fluorinated analogs .
5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl] Derivative () : Trifluorobutene chain increases hydrophobicity and metabolic stability.
Methoxy vs. Aryl Substituents
Physicochemical Properties
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of sulfanyl-derived vapors.
- Storage : Dry, airtight containers at –20°C to prevent degradation .
Advanced Research Question
For large-scale synthesis, implement electrostatic discharge (ESD) controls and inert gas purging (N₂/Ar) during reactions involving volatile thiols. Emergency protocols should address spills (neutralize with 10% NaHCO₃) and fires (CO₂ extinguishers) .
How can the environmental fate and ecotoxicological impact of this compound be assessed?
Advanced Research Question
Adopt frameworks like Project INCHEMBIOL to evaluate:
- Abiotic degradation : Hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic degradation : Microbial metabolism studies in soil/water matrices.
- Toxicity : Daphnia magna or Aliivibrio fischeri assays for acute/chronic effects .
What strategies are effective for resolving low solubility issues in biological assays?
Advanced Research Question
- Co-solvents : DMSO (≤1% v/v) with solubility validated via nephelometry.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?
Advanced Research Question
- Docking software (AutoDock Vina, Schrödinger) : Simulate binding to target proteins (e.g., COVID-19 main protease) using crystal structures (PDB IDs).
- MD simulations : Assess binding stability over 100-ns trajectories.
- Pharmacophore modeling : Map essential interactions (e.g., H-bonds with methoxy groups) .
What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma, environmental samples)?
Advanced Research Question
- HPLC-MS/MS : Use C18 columns (2.6 μm, 100 Å) with ESI+ ionization.
- Sample prep : Solid-phase extraction (SPE) with Oasis HLB cartridges for plasma; QuEChERS for environmental samples.
- Validation : Follow ICH guidelines for LOD, LOQ, and recovery rates (85–115%) .
How can researchers differentiate between basic and applied research objectives when studying this compound?
Basic Research Question
- Basic : Focus on mechanistic insights (e.g., structure-activity relationships for quinazolinone derivatives).
- Applied : Develop formulations for specific therapeutic targets (e.g., antiviral agents) .
Advanced Research Question
Hybrid approaches integrate both: For example, basic studies on sulfanyl group reactivity inform applied drug design to enhance metabolic stability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。